3-(4-Oxopiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione
Overview
Description
3-(4-Oxopiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidinyl group attached to a pyrrolidinedione core, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Oxopiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione typically involves the condensation of aromatic aldehydes with diethyl (4-oxopiperidin-1-yl) phosphonates in the presence of catalysts such as lithium perchlorate or boron trifluoride etherate . The reaction conditions often include the use of acetonitrile as a solvent and moderate temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Oxopiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The piperidinyl and phenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(4-Oxopiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including cytotoxicity against cancer cells.
Industry: Utilized in the production of various chemical intermediates and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-Oxopiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can induce apoptosis in cancer cells by activating caspases and depolarizing the mitochondrial membrane potential . It may also generate reactive oxygen species, contributing to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
3,5-bis(benzylidene)-4-oxo-1-piperidinyl dimers: These compounds share a similar piperidinyl core and exhibit potent antileukemic and antilymphoma cytotoxicity.
3,5-bis(arylidene)-4-piperidones: These molecules have similar structural features and are known for their anticancer properties.
Uniqueness
3-(4-Oxopiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione stands out due to its specific combination of a piperidinyl group with a pyrrolidinedione core, which imparts unique chemical and biological properties
Properties
IUPAC Name |
3-(4-oxopiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-12-6-8-16(9-7-12)13-10-14(19)17(15(13)20)11-4-2-1-3-5-11/h1-5,13H,6-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLMDPVZZMKXLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2CC(=O)N(C2=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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